molecular formula C26H36O3 B1668754 LG 100754 CAS No. 180713-37-5

LG 100754

Cat. No.: B1668754
CAS No.: 180713-37-5
M. Wt: 396.6 g/mol
InChI Key: HNODNXQAYXJFMQ-LQUSFLDPSA-N
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Description

LG 100754 is a ligand of retinoid X receptor (RXR) that modulates the activity of RXR dimers. It acts as an antagonist towards RXR homodimers but as an agonist of heterodimers consisting of RXR and retinoic acid receptor (RAR) or PPARs. This compound, at 1 µM, is a weak agonist of RXR-PPARγ but strongly enhances signaling through the heterodimer in response to PPARγ ligands, including rosiglitazone and 15-deoxy-Δ12,14-prostaglandin J2.4 Through this action, this compound decreases glucose levels and relieves insulin resistance in mice.
CD 3159 is a retinoic acid receptors antagonist & agonist;  a mixed function retinoid whose activity is dimer-selective.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of complex carbon-11 labeled compounds, such as [(11)C]Am80, involves Pd(0)-mediated rapid cross-coupling reactions, employing carbon monoxide and arylboronic acid neopentyl glycol esters. These reactions are significant for producing high radiochemical yields and purity, essential in medicinal chemistry (Takashima-Hirano et al., 2012).
  • The structural model of a new class of conformationally constrained retinoid, involving a tetrahydronaphthyl ring, highlights significant differences in solid-state structures compared to similar compounds. This model is crucial for understanding molecular interactions in chemical synthesis (Lake et al., 1997).

Biological and Pharmacological Studies

  • The existence of a retinoid X receptor (RXR)-dependent pathway in myeloid cell function has been explored, utilizing specific agonists and antagonists. These studies reveal the distinct roles of RXR-dependent pathways in cellular functions, separate from retinoic acid receptor pathways (Hida et al., 2001).
  • Investigations into retinoid X receptor-selective retinoids, such as analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid, are significant for understanding RXR activation and potential therapeutic applications in conditions like cutaneous T-cell lymphoma (Heck et al., 2016).

Chemical Synthesis and Modifications

  • The synthesis of 2E,4E,6E,11Z-octadecatetraenoic acid, achieved through a series of metal-catalyzed coupling and hydro-metallation reactions, exemplifies the complexity and precision required in synthesizing specific organic compounds (Ghomsi et al., 2005).
  • The synthesis of novel triazoles and triazolothiadiazines from (5,6,7,8-tetrahydronaphthalen-2-yl)oxyacetic acid underscores the diverse applications of these compounds in medicinal chemistry, particularly their analgesic properties (Turan-Zitouni et al., 1999).

Mechanism of Action

Target of Action

LG100754, also known as (2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid, CD 3159, or LG 100754, primarily targets the Retinoic acid receptors (RARs) and Retinoid X nuclear receptors (RXRs). These are ligand-dependent transcriptional modulators that execute their biological action through the generation of functional heterodimers .

Mode of Action

LG100754 acts as a full RXR antagonist . It has been reported to act as a ‘phantom ligand’ activating RAR in a cellular context . The ‘phantom ligand effect’ of LG100754 is due to a direct binding of the ligand to RAR that stabilizes coactivator interactions, thus accounting for the observed transcriptional activation of RAR/RXR .

Biochemical Pathways

LG100754 triggers cellular RXR:PPARγ-dependent pathways including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .

Pharmacokinetics

Its ability to mediate effects as a full rxr antagonist and to activate rar in a cellular context suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of LG100754’s action is the transcriptional activation of RAR/RXR . This leads to the triggering of RXR:PPARγ-dependent pathways, including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .

Action Environment

Its ability to act as a full rxr antagonist and to activate rar in a cellular context suggests that it can function effectively in the intracellular environment .

Properties

IUPAC Name

(2E,4E,6Z)-3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNODNXQAYXJFMQ-LQUSFLDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC2=C(C=C1/C(=C\C=C\C(=C\C(=O)O)\C)/C)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180713-37-5
Record name CD 3159
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180713375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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